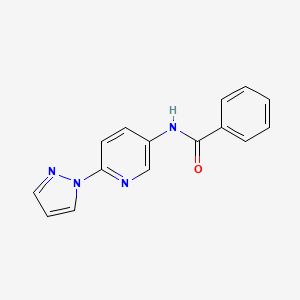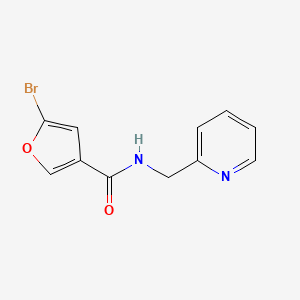
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide, also known as GSK-J4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a critical role in the epigenetic regulation of gene expression. In recent years, there has been a growing interest in the potential of LSD1 inhibitors like GSK-J4 as tools for studying the role of epigenetics in various biological processes.
作用机制
The mechanism of action of N-(6-pyrazol-1-ylpyridin-3-yl)benzamide involves the inhibition of LSD1, which is an enzyme that plays a critical role in the epigenetic regulation of gene expression. LSD1 is responsible for removing methyl groups from lysine residues on histone proteins, which can lead to changes in gene expression. By inhibiting LSD1, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide can alter the epigenetic landscape of cells and regulate gene expression in a targeted manner.
Biochemical and Physiological Effects
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been shown to have a number of biochemical and physiological effects on cells. For example, it has been shown to induce apoptosis in cancer cells by altering the expression of pro-apoptotic genes. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been shown to promote the differentiation of neural progenitor cells into mature neurons by regulating the expression of genes involved in neural development.
实验室实验的优点和局限性
One of the main advantages of using N-(6-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments is its potency and specificity. N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is a highly potent inhibitor of LSD1, which makes it an ideal tool for studying the role of this enzyme in various biological processes. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide is relatively stable and easy to synthesize, which makes it a convenient tool for researchers.
However, there are also some limitations to using N-(6-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments. For example, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide can be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments.
未来方向
There are many potential future directions for research involving N-(6-pyrazol-1-ylpyridin-3-yl)benzamide and LSD1 inhibitors. For example, researchers could explore the potential of LSD1 inhibitors as therapeutic agents for the treatment of cancer and other diseases. Additionally, researchers could study the role of LSD1 in other biological processes, such as immune function and inflammation. Finally, researchers could explore the potential of LSD1 inhibitors as tools for studying the role of epigenetics in various biological processes, which could lead to a better understanding of the mechanisms underlying many diseases.
合成方法
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-chloropyridine with pyrazole and benzamide derivatives. The resulting product undergoes further purification and characterization to ensure its purity and stability. This synthesis method has been well-established in the scientific literature and has been used by many researchers to produce N-(6-pyrazol-1-ylpyridin-3-yl)benzamide for their experiments.
科学研究应用
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been used extensively in scientific research to study the role of LSD1 in various biological processes. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of LSD1, which is known to play a critical role in the development and progression of many types of cancer. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)benzamide has been used to study the role of LSD1 in the regulation of gene expression during neural development and differentiation.
属性
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(12-5-2-1-3-6-12)18-13-7-8-14(16-11-13)19-10-4-9-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCRDQVTOCFFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-pyrazol-1-ylpyridin-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-5-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7470613.png)

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)


![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)



![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)



